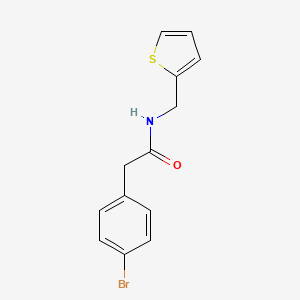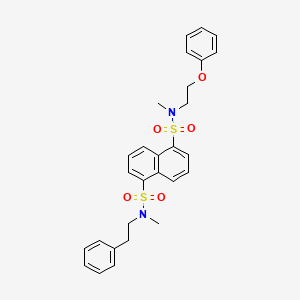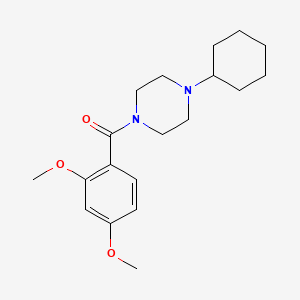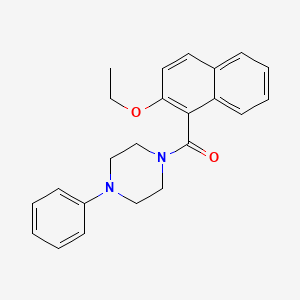
2,3-dihydro-1H-indol-1-yl(3-methyl-1-benzofuran-2-yl)methanone
Overview
Description
2,3-dihydro-1H-indol-1-yl(3-methyl-1-benzofuran-2-yl)methanone is a complex organic compound that features both indole and benzofuran moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . Benzofuran derivatives also exhibit significant pharmacological activities, making this compound of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl(3-methyl-1-benzofuran-2-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with benzofuran derivatives under acidic or basic conditions. For instance, the Tscherniac-Einhorn reaction can be employed for the preparation of indole derivatives . The reaction conditions often involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid in solvents like toluene .
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indol-1-yl(3-methyl-1-benzofuran-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2,3-dihydro-1H-indol-1-yl(3-methyl-1-benzofuran-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl(3-methyl-1-benzofuran-2-yl)methanone involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The benzofuran moiety may also contribute to its pharmacological activity by interacting with enzymes and proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with significant biological activity.
Benzofuro[3,2-b]indole: Another compound featuring both indole and benzofuran moieties.
Uniqueness
2,3-dihydro-1H-indol-1-yl(3-methyl-1-benzofuran-2-yl)methanone is unique due to its specific combination of indole and benzofuran structures, which may result in distinct pharmacological properties compared to other similar compounds.
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-(3-methyl-1-benzofuran-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-14-7-3-5-9-16(14)21-17(12)18(20)19-11-10-13-6-2-4-8-15(13)19/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQUVEWCPHKFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-CHLORO-6-FLUOROPHENYL)-5-METHYL-N-[(THIOPHEN-2-YL)METHYL]-1,2-OXAZOLE-4-CARBOXAMIDE](/img/structure/B3491860.png)



![N-[3-(acetylamino)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B3491879.png)
![methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-(3-pyridinyl)-3-thiophenecarboxylate](/img/structure/B3491887.png)

![methyl 2-[(methoxycarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B3491928.png)
![methyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B3491938.png)


![Methyl 3-{[(3-chloro-4-fluoro-1-benzothiophen-2-yl)carbonyl]amino}-4-methylbenzoate](/img/structure/B3491948.png)
![2-AMINO-4-(4-METHYLPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-5,7-DIONE](/img/structure/B3491950.png)
